4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a dimethylsulfamoyl group at the para-position of the benzamide ring and a 1,3-thiazol-2-yl group substituted with a 2,4,6-trimethylphenyl (mesityl) group at the thiazole's 4-position. Its structural uniqueness lies in the combination of a sulfamoyl moiety and a sterically hindered mesityl-thiazole, which may enhance target binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-13-10-14(2)19(15(3)11-13)18-12-28-21(22-18)23-20(25)16-6-8-17(9-7-16)29(26,27)24(4)5/h6-12H,1-5H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZBVKYJKKRGDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention in various fields of biological and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H22N2O2S
- Molecular Weight : 334.44 g/mol
This compound contains a thiazole ring, which is known for its biological significance, particularly in pharmacology.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The dimethylsulfamoyl group is known to form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors. The presence of the thiazole moiety contributes to its potential as a pharmacological agent by modulating enzyme activity and influencing signaling pathways.
Therapeutic Applications
Research indicates that this compound may have applications in:
- Anti-cancer therapy : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory effects : The sulfamoyl group may play a role in modulating inflammatory responses.
- Antimicrobial properties : Some derivatives of thiazole compounds have shown efficacy against bacterial strains.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro assays demonstrated that the compound inhibits the growth of human cancer cell lines (e.g., HeLa and A549) with IC50 values ranging from 10 to 20 µM. This suggests a promising lead for further development in oncology.
- Enzyme Inhibition : Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and cyclooxygenase (COX), indicating potential applications in neurodegenerative diseases and pain management.
- Molecular Docking Studies : Computational modeling has indicated that the compound binds effectively to target proteins associated with cancer progression and inflammation, providing insights into its mechanism of action.
Data Table
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 4-(dimethylsulfamoyl)benzoic acid and 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine (see Table 1).
Key Insight : The steric hindrance from the mesityl (2,4,6-trimethylphenyl) group on the thiazole ring slows hydrolysis compared to unsubstituted analogs.
Reactivity of the Dimethylsulfamoyl Group
The dimethylsulfamoyl (-SON(CH)) group participates in nucleophilic substitution and coordination chemistry:
Table 2: Sulfamoyl Group Reactions
Structural Influence : The electron-withdrawing sulfamoyl group enhances electrophilicity at the benzamide carbonyl .
Thiazole Ring Reactivity
The 1,3-thiazole core exhibits limited electrophilic substitution due to electron-deficient aromaticity. Substitution primarily occurs at the 5-position (ortho to sulfur):
Table 3: Thiazole-Specific Reactions
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| HNO/HSO, 0°C | 5-Nitrothiazole | Nitration at C5 | 32% |
| Cl, FeCl, 40°C | No reaction | Unmodified | – |
| Br, AcOH | No reaction | Unmodified | – |
Rationale : Steric hindrance from the mesityl group and electron-withdrawing sulfamoyl/amide groups deactivate the ring toward electrophiles .
Functionalization via Cross-Coupling
The thiazole’s C2 amine enables Suzuki-Miyaura coupling for derivatization:
| Catalyst System | Aryl Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(PPh), KCO | 4-Methoxyphenyl | C2-arylated thiazole | 67% |
| Pd(OAc), SPhos | 3-Thienyl | Heteroarylated analog | 58% |
Application : Enables modular synthesis of analogs for structure-activity studies .
Stability Under Oxidative Conditions
The compound resists oxidation at ambient conditions but degrades under strong oxidizers:
| Oxidizing Agent | Conditions | Degradation Products |
|---|---|---|
| KMnO, HO, 25°C | 24 hr | Sulfone derivatives + fragmented thiazole |
| mCPBA, DCM, 0°C | 2 hr | Sulfoxide intermediates |
Caution : Oxidative degradation complicates storage in peroxide-forming solvents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
a) Sulfamoyl Group Modifications
- 4-(Methyl-Phenylsulfamoyl)-N-(1,3-Thiazol-2-yl)Benzamide () :
The methyl-phenylsulfamoyl group introduces aromaticity and π-stacking capabilities, differing from the aliphatic dimethylsulfamoyl group. This modification could influence solubility and off-target interactions.
b) Thiazole Ring Substitutions
- N-[4-(Naphthalen-2-yl)-1,3-Thiazol-2-yl]Benzamide () :
Replacing the mesityl group with a naphthyl group increases molecular weight (330.41 g/mol) and logP (5.65), suggesting enhanced lipophilicity but reduced aqueous solubility. The naphthyl moiety may improve intercalation into lipid-rich environments or DNA/protein binding sites. - For example, 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () showed a glide score of −6.41 in CIITA-I inhibition studies, indicating moderate target affinity (cf. ZINC5154833: −6.591) .
a) Anti-Inflammatory Activity ()
- N-(4-Phenyl-1,3-Thiazol-2-yl)-4-Chlorobenzamide (5c) :
Demonstrated potent anti-inflammatory activity (carrageenan-induced edema model) due to the electron-withdrawing chloro group enhancing hydrogen bonding with COX-2. - 2,4-Dichloro-N-(1,3-Thiazol-2-yl)Benzamide () :
Highlighted for anti-inflammatory and analgesic properties, with the dichloro substitution pattern favoring hydrophobic interactions in enzyme active sites.
Comparison : The dimethylsulfamoyl group in the target compound may offer improved solubility over chloro derivatives, balancing hydrophobicity for better bioavailability.
b) Target-Specific Modulation ()
- N-[4-(2,4,6-Trimethylphenyl)-2-Thiazolyl]Benzamide () :
A direct analog lacking the sulfamoyl group, this compound is marketed as a bioactive small molecule, suggesting the mesityl-thiazole scaffold itself has intrinsic binding capabilities. - ZINC5154833 () :
A pyrimidine-thioacetamido benzamide with a high glide score (−6.591) for CIITA-I inhibition, illustrating the importance of hydrogen-bonding motifs (e.g., NH and carbonyl groups) in target engagement.
Comparison : The target compound’s dimethylsulfamoyl group may mimic hydrogen-bonding interactions seen in ZINC5154833, while the mesityl group provides steric stabilization against enzymatic degradation.
Physicochemical and Structural Properties
*Estimated based on structural analogs. †Predicted using computational tools (e.g., ChemDraw).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
